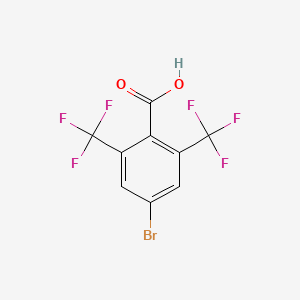

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated starting materials and the introduction of various substituents. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was achieved by reacting tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid in the presence of hydrogen peroxide, yielding the product with an 80% yield after recrystallization . Similarly, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene was performed by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . These methods suggest that halogenated aromatic compounds with trifluoromethyl groups can be synthesized through halogenation reactions under acidic conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized by various spectroscopic methods and X-ray diffraction analysis. For example, the bismuth compound mentioned earlier exhibits a distorted trigonal-bipyramidal coordination with oxygen atoms of carboxylate substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, showing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions . These findings indicate that the molecular structure of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid would likely exhibit similar interactions and geometries due to the presence of bromine and trifluoromethyl groups.

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of metal complexes, as seen in the synthesis of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives . The formation of these complexes was confirmed by the loss of N–H proton resonance and shifts in the stretching vibrations of C=O and C=S bonds. Additionally, the reactivity of bromonium ions with acceptor olefins has been studied, revealing a dissociative mechanism and the formation of unstable intermediates . These studies suggest that 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid could also participate in complexation reactions and may form reactive intermediates under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their molecular structures and reactivity patterns. For instance, the steric hindrance in bis(phosphino) derivatives affects their 19F NMR spectroscopy results and redox properties . The crystallographic data provide insights into bond lengths and angles, which are crucial for understanding the physical properties of these compounds . These analyses imply that 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid would exhibit unique physical properties due to its bulky trifluoromethyl groups and the presence of a bromine atom, which could influence its reactivity and interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

1. Application in Agrochemical and Pharmaceutical Industries

- Summary of Application: Trifluoromethylpyridines, which can be synthesized using similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product.

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Application as an Organic Intermediate

- Summary of Application: 2,6-Bis(trifluoromethyl)benzoic acid is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate .

3. Application in Selective Separation of Brominated Aromatic Compounds

- Summary of Application: 2,6-Bis(trifluoromethyl)benzoic acid has been used in selective separation of brominated aromatic compounds using the fragment imprinting technique .

4. Application in Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

- Summary of Application: 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .

- Methods of Application: The synthesis involved N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

5. Application in Polymer-Based Separation Media

- Summary of Application: 2,6-Bis(trifluoromethyl)benzoic acid has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique .

6. Application in Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

- Summary of Application: 4-(Trifluoromethyl)benzoic acid, which is structurally similar to 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

- Methods of Application: The synthesis involved N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-3-1-4(8(11,12)13)6(7(17)18)5(2-3)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXFFWSLEJLRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)